molecular formula C18H25ClN2O3 B3292850 tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate CAS No. 881833-22-3

tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B3292850
CAS RN: 881833-22-3
M. Wt: 352.9 g/mol
InChI Key: SYXBVSQTWDTJJP-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate, also known as TCBP, is a chemical compound that belongs to the class of piperidine carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is not fully understood. However, it has been suggested that tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have a neuroprotective effect, as it has been shown to protect against neuronal damage in a mouse model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is its poor solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate. One area of research is the development of new derivatives of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate, in order to better understand its antitumor and anti-inflammatory activities. Additionally, tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate could be further investigated for its potential use in the treatment of other diseases, such as bacterial and fungal infections.

Scientific Research Applications

Tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)methylcarbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBVSQTWDTJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a mixture of 1-t-butoxycarbonyl-4-carboxypiperidine (2.3 g, 10 mmol), 4-chlorobenzylamine (1.56 g, 11 mmol), and 1-hydroxy-7-azabenzotriazole (1.5 g, 11 mmol) in tetrahydrofuran (20 mL) at room temperature under argon, was added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (2.1 g, 11 mmol), and the resulting mixture was stirred for 16 h. The solvent was evaporated under vacuum, and the residue was dissolved in ethyl acetate (50 mL). The resulting solution was washed sequentially with 0.01 M aqueous hydrochloric acid (50 mL), 1.0 M aqueous sodium hydroxide (25 mL), and brine (25 mL) before drying (anhydrous sodium sulfate) and evaporation under vacuum to obtain 4-(N-(4-chlorobenzyl)aminocarbonyl)-1-t-butoxycarbonylpiperidine (3.6 g, quantitative yield).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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